molecular formula C12H15FO B7999965 3-(5-Fluoro-3-n-propoxyphenyl)-1-propene

3-(5-Fluoro-3-n-propoxyphenyl)-1-propene

Cat. No.: B7999965
M. Wt: 194.24 g/mol
InChI Key: ISGMIXAETJOSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Fluoro-3-n-propoxyphenyl)-1-propene (CAS: 175205-43-3) is a fluorinated aromatic propene derivative characterized by a phenyl ring substituted with a fluorine atom at the 5-position and an n-propoxy group at the 3-position, linked to a propene chain. This compound has been classified as a discontinued product, likely due to challenges in synthesis, regulatory concerns, or the availability of alternatives . Its molecular formula is inferred as C₁₂H₁₃FO, with a molecular weight of approximately 192.23 g/mol (calculated based on substituents).

Properties

IUPAC Name

1-fluoro-3-prop-2-enyl-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-3-5-10-7-11(13)9-12(8-10)14-6-4-2/h3,7-9H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMIXAETJOSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Fluoro-3-n-propoxyphenyl)-1-propene is a compound of interest due to its potential biological activities, which could have implications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a propene backbone with a fluorinated aromatic substituent. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, influencing its biological interactions.

PropertyValue
Molecular FormulaC13H15F
Molecular Weight204.26 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Such interactions can lead to modulation of various biological pathways, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes like phospholipase A2, which is crucial in inflammatory responses .
  • Receptor Binding : Compounds with similar structures often exhibit binding affinity to G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of various fluorinated compounds, including derivatives of propene. Results indicated that these compounds exhibited varying degrees of inhibition against bacterial strains, suggesting potential applications in developing new antibiotics .
  • Pharmacological Profiling : Research on structurally similar compounds has demonstrated their effectiveness in modulating neurotransmitter systems, potentially leading to applications in treating neurological disorders. For instance, compounds that interact with dopamine receptors have been explored for their effects on mood and cognition .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of phospholipase A2 activity
Receptor InteractionBinding to GPCRs affecting neurotransmission

Research Findings

Recent studies have highlighted the potential of fluorinated compounds in drug development due to their enhanced bioavailability and stability. For example, modifications in the propene structure can lead to improved selectivity for specific biological targets, which is crucial for minimizing side effects in therapeutic applications.

Future Directions

Further research is needed to thoroughly investigate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 3-(5-Fluoro-3-n-propoxyphenyl)-1-propene and related compounds:

Compound Name CAS Number Molecular Formula Key Substituents Status
This compound 175205-43-3 C₁₂H₁₃FO 5-Fluoro, 3-n-propoxy Discontinued
3-(2-Isopropylphenyl)-1-propene 1587-06-0 C₁₂H₁₆ 2-Isopropyl Available
3-(3-Fluoro-5-methylphenyl)-1-propene N/A C₁₀H₁₁F 3-Fluoro, 5-methyl Unknown
2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene N/A C₁₀H₉ClF 3-Fluoro, 4-methyl, 2-Chloro Likely available
3-(p-Hydroxyphenyl)-1-propene N/A C₉H₁₀O 4-Hydroxy Research use
Key Observations:
  • Substituent Effects: The n-propoxy group in the target compound introduces steric bulk and electron-donating resonance effects, contrasting with the electron-withdrawing chloro substituent in 2-Chloro-3-(3-fluoro-4-methylphenyl)-1-propene . Hydroxyl groups (e.g., in 3-(p-hydroxyphenyl)-1-propene) increase polarity and reactivity, enabling interactions with enzymes like dopamine β-hydroxylase .

Physicochemical Properties

  • Polarity : The n-propoxy and fluoro substituents in the target compound likely increase lipophilicity compared to hydroxylated analogs (e.g., 3-(p-hydroxyphenyl)-1-propene) .
  • Reactivity : Propene derivatives with electron-withdrawing groups (e.g., chloro, fluoro) may undergo electrophilic additions more readily than those with alkyl substituents .

Regulatory and Commercial Status

  • The target compound’s discontinuation aligns with trends observed for other halogenated benzenes and propenes, possibly due to environmental regulations or toxicity concerns .
  • Fluorinated analogs like 3-(3-Fluoro-5-methylphenyl)-1-propene remain understudied, highlighting gaps in data for fluorine-substituted propenes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.